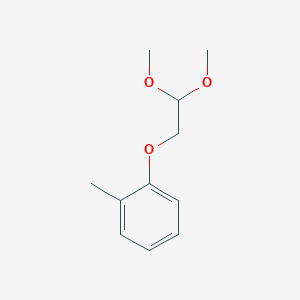

1-(2,2-Dimethoxyethoxy)-2-methylbenzene

Beschreibung

1-(2,2-Dimethoxyethoxy)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (C2) and a 2,2-dimethoxyethoxy group (OCH₂CH(OCH₃)₂) at the para position (C1). Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol (CAS: 864684-72-0) . The dimethoxyethoxy moiety acts as an acetal-protected ethoxy chain, conferring stability and influencing solubility in polar solvents. This compound is structurally significant for applications in organic synthesis, particularly in reactions requiring directing groups or ether-based functionalities .

Eigenschaften

IUPAC Name |

1-(2,2-dimethoxyethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9-6-4-5-7-10(9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYMRCRHZVKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391177 | |

| Record name | 1-(2,2-dimethoxyethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-18-9 | |

| Record name | 1-(2,2-Dimethoxyethoxy)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-dimethoxyethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethoxyethoxy)-2-methylbenzene typically involves the reaction of 2,2-dimethoxyethanol with a suitable benzene derivative under acidic conditions. One common method is the Friedel-Crafts alkylation, where 2,2-dimethoxyethanol reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH3} + \text{CH3OCH2CH2OCH3} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(CH2OCH2OCH3)} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Dimethoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2 with a metal catalyst (e.g., Pd/C).

Substitution: HNO3/H2SO4 for nitration, halogens for halogenation.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethoxyethoxy)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is utilized in the manufacture of specialty chemicals, coatings, and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2,2-dimethoxyethoxy)-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in electrophilic substitution reactions, the electron-donating methoxy groups activate the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved vary based on the reaction and application.

Vergleich Mit ähnlichen Verbindungen

Phenoxyacetaldehyde Dimethyl Acetal (C₁₀H₁₄O₃, CAS: 67874-68-4)

- Structural Differences : Lacks the methyl group on the benzene ring. The dimethoxyethoxy group is directly attached to the ring without additional substituents.

- Properties : Molecular weight (182.22 g/mol ) is lower due to the absence of the methyl group. The reduced steric hindrance may enhance reactivity in electrophilic aromatic substitution compared to the methyl-substituted analog.

- Applications : Used as a solvent and intermediate in acetal formation reactions .

1-(Dimethoxymethyl)-2-methylbenzene (C₁₀H₁₄O₂, CAS: 58378-32-8)

- Structural Differences : Features a dimethoxymethyl group (CH(OCH₃)₂) instead of the dimethoxyethoxy chain.

- Properties : Shorter substituent length reduces molecular weight (166.22 g/mol ) and may decrease solubility in polar solvents. The rigid dimethoxymethyl group could limit conformational flexibility.

- Applications: Potential use in directing-group chemistry for C–H functionalization .

1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂, CAS: 53815-60-4)

- Structural Differences : Contains a chloroethoxy group (ClCH₂CH₂O-) and a methoxy group (OCH₃) on the benzene ring.

- Properties : The chlorine atom introduces polarity and reactivity toward nucleophilic substitution. Molecular weight (186.64 g/mol ) is comparable but with distinct electronic effects.

- Applications : Intermediate in pharmaceutical synthesis due to the chloro group’s leaving ability .

(2,2-Dimethoxyethyl)benzene (C₁₀H₁₄O₂, CAS: 101-48-2)

- Structural Differences : The dimethoxyethyl group (CH₂CH(OCH₃)₂) is directly attached to the benzene ring without a methyl substituent.

- Properties : Molecular weight (166.22 g/mol ) is lower, and the absence of the methyl group reduces steric effects.

- Applications : Used in fragrance industries and as a precursor in acetal chemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| 1-(2,2-Dimethoxyethoxy)-2-methylbenzene | C₁₁H₁₆O₃ | 196.24 | 864684-72-0 | Methyl (C2), dimethoxyethoxy (C1) | Organic synthesis, directing groups |

| Phenoxyacetaldehyde dimethyl acetal | C₁₀H₁₄O₃ | 182.22 | 67874-68-4 | Dimethoxyethoxy (C1) | Solvent, acetal intermediates |

| 1-(Dimethoxymethyl)-2-methylbenzene | C₁₀H₁₄O₂ | 166.22 | 58378-32-8 | Methyl (C2), dimethoxymethyl (C1) | C–H functionalization reactions |

| 1-(2-Chloroethoxy)-2-methoxybenzene | C₉H₁₁ClO₂ | 186.64 | 53815-60-4 | Chloroethoxy (C1), methoxy (C2) | Pharmaceutical intermediates |

| (2,2-Dimethoxyethyl)benzene | C₁₀H₁₄O₂ | 166.22 | 101-48-2 | Dimethoxyethyl (C1) | Fragrance, acetal chemistry |

Key Research Findings

- Electronic Effects: The methyl group in this compound exerts electron-donating effects, activating the benzene ring toward electrophilic substitution compared to non-methylated analogs like Phenoxyacetaldehyde dimethyl acetal .

- Steric Influence : The dimethoxyethoxy chain introduces steric bulk, which can hinder reactions at the ortho position but enhance regioselectivity in coupling reactions .

- Solubility : The extended ethoxy chain improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to compounds with shorter substituents .

Biologische Aktivität

1-(2,2-Dimethoxyethoxy)-2-methylbenzene, also known by its CAS number 95333-18-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. The presence of the dimethoxyethoxy group enhances its solubility and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Interaction : It could interact with DNA or RNA, affecting replication and transcription processes.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., HeLa and A549) demonstrated that this compound exhibits cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Case Study on Antibacterial Activity : A research project focused on synthesizing derivatives of this compound to enhance its antibacterial properties. Results indicated improved efficacy against resistant strains.

- Case Study on Anticancer Applications : Another study investigated the use of this compound in combination therapies for cancer treatment, showing synergistic effects when used alongside established chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.